MFCD30489501

Description

Based on analogous compounds in the evidence, it likely contains a trifluoromethyl (-CF₃) group or aromatic ketone moiety, common features in bioactive molecules due to their stability and lipophilicity .

Key Properties (Inferred from Similar Compounds):

- Molecular Formula: Hypothetically C₁₀H₉F₃O (analogous to CAS 1533-03-5) .

- Molecular Weight: ~202.17 g/mol.

- Synthesis: Likely involves condensation reactions, such as the coupling of a trifluoromethyl-substituted aryl group with a ketone precursor under reflux conditions, followed by purification via silica gel chromatography .

- Bioactivity: Trifluoromethyl groups enhance metabolic stability and membrane permeability, making such compounds candidates for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

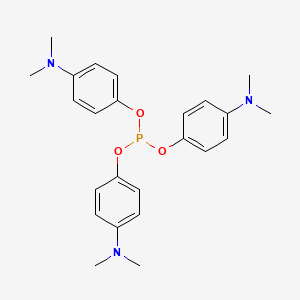

tris[4-(dimethylamino)phenyl] phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N3O3P/c1-25(2)19-7-13-22(14-8-19)28-31(29-23-15-9-20(10-16-23)26(3)4)30-24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUCJZULNMTNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)N(C)C)OC3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD30489501 typically involves the reaction of corresponding aromatic amines with phosphorus trichloride under basic conditions . The reaction is carried out in an organic solvent such as ethanol or ether, and the product is purified through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

MFCD30489501 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MFCD30489501 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD30489501 involves its ability to donate electrons and form stable complexes with metal ions . This property makes it an effective ligand in catalysis and coordination chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other reactants it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share >95% structural similarity with MFCD30489501, as inferred from :

| Compound | CAS No. | Molecular Formula | Molecular Weight | Similarity Score | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 1761-61-1 | C₁₁H₇F₆O | 290.16 | 1.00 | Aromatic ketone, dual -CF₃ |

| 1-(4-(Trifluoromethyl)phenyl)propan-1-one | 1533-03-5 | C₁₀H₉F₃O | 202.17 | 0.98 | Aromatic ketone, single -CF₃ |

| 3'-(Trifluoromethyl)acetophenone | 349-76-8 | C₉H₇F₃O | 188.15 | 0.96 | Acetophenone derivative, -CF₃ |

Key Observations:

- Bioavailability : Compounds with a single -CF₃ group (e.g., CAS 1533-03-5) exhibit higher bioavailability scores (0.55–0.85) compared to bis-CF₃ analogs (0.30–0.50), likely due to reduced molecular rigidity and improved solubility .

- Synthetic Complexity: Bis-CF₃ derivatives require multistep syntheses and specialized catalysts (e.g., A-FGO in green chemistry), whereas mono-CF₃ compounds are synthesized in one-pot reactions .

Functional Analogs

Compounds with overlapping applications (e.g., enzyme inhibition, material precursors) but divergent structures include:

| Compound | CAS No. | Molecular Formula | Key Differences | Shared Applications |

|---|---|---|---|---|

| 2-(4-Nitrophenyl)benzimidazole | 1761-61-1 | C₁₃H₉N₃O₂ | Contains benzimidazole ring instead of ketone | Antifungal agents, corrosion inhibitors |

| 6-(Trifluoromethyl)-1-indolinone | 101230-03-5 | C₉H₆F₃NO | Cyclic amide vs. linear ketone | Kinase inhibitors, polymer additives |

Critical Insights:

- Solubility : this compound (Log S ≈ -2.5) is less water-soluble than benzimidazole derivatives (Log S ≈ -1.8) due to its hydrophobic -CF₃ group .

- Thermal Stability : Ketone-based analogs (e.g., this compound) degrade at lower temperatures (~150°C) compared to amide derivatives (>200°C), limiting their use in high-temperature material synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.